2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3OS/c1-12-18(10-23-19(26)15-4-2-3-5-16(15)21)27-20-24-17(11-25(12)20)13-6-8-14(22)9-7-13/h2-9,11H,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYLLUCFUMMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors such as 2-aminothiazole and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of the Benzamide Moiety: The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with benzoyl chloride or a similar reagent to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on the Imidazo[2,1-b]Thiazole Core
a. Halogenation Patterns
- Bromine vs. Chlorine/Fluorine : The bromine in the target compound contrasts with chlorine or fluorine in analogs (e.g., 2-(3-bromophenyl)imidazo[2,1-b]oxazole from ). Bromine’s larger atomic radius and polarizability enhance π-π stacking interactions in biological systems compared to smaller halogens.
- Fluorophenyl vs. Methoxyphenyl : Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate () shares the 4-fluorophenyl group but replaces the benzamide with an ester. The fluorine’s electron-withdrawing effect increases metabolic stability compared to electron-donating groups like methoxy () .
b. Functional Group Variations
- Benzamide vs.
- Ester vs. Amide : The ester group in ’s compound (molecular weight: 304.34 g/mol) confers higher solubility in organic solvents, whereas the benzamide in the target compound likely improves binding to protein targets due to hydrogen-bonding interactions .
Pharmacological Potential
- Aldose Reductase Inhibition : Compounds like those in , which share the 6-(4-bromophenyl)imidazo[2,1-b]thiazole scaffold, exhibit aldose reductase inhibitory activity. The target compound’s benzamide group may enhance binding to the enzyme’s active site compared to hydrazinecarbothioamide derivatives .
- Anti-Inflammatory and Anticancer Activity : Structural analogs with triazole-thiazole hybrids () show promise in targeting inflammatory pathways. The bromine and fluorine in the target compound could similarly modulate kinase or protease activity .
Data Tables: Comparative Analysis
Table 1. Structural and Physical Properties
Q & A
Basic: What are the common synthetic routes for 2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:
- Bromination : Introduction of the bromine substituent via electrophilic substitution or palladium-catalyzed cross-coupling reactions.
- Amide bond formation : Coupling of the benzamide moiety to the methylimidazo-thiazole intermediate using carbodiimide-based reagents (e.g., EDC/HOBt).
Optimization focuses on:
- Temperature control : Elevated temperatures (~80°C) for cyclization steps to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity and solubility .
- Catalysts : Use of Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach the 4-fluorophenyl group .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing imidazo-thiazole protons from benzamide aromatic signals) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and bromine/fluorine isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% purity threshold for biological assays) .
Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Answer:
Discrepancies often arise from:
- Cell line heterogeneity : Prostate cancer (PC-3) vs. leukemia (K-562) cells may show differential sensitivity due to target expression levels .
- Assay standardization : Use dose-response curves (e.g., NCI-60 panel) to calculate log₁₀GI₅₀ values, ensuring consistent drug exposure times and viability metrics .
- Mechanistic follow-up : Pair cytotoxicity data with target engagement studies (e.g., Western blotting for apoptosis markers) to validate on-target effects .
Advanced: What role do fluorine and bromine substituents play in the compound’s binding affinity and selectivity?
Answer:
- Fluorine (4-fluorophenyl group) :
- Bromine (benzamide position) :
Table 1 : Comparative binding affinities of halogenated analogs
| Compound Modification | Target (IC₅₀, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 4-Fluorophenyl | 12 ± 1.5 | 8:1 |
| 4-Chlorophenyl | 28 ± 3.2 | 3:1 |
| Parent (unsubstituted) | 45 ± 4.1 | 1:1 |
| Data adapted from structural analogs in |
Advanced: How do molecular docking studies contribute to understanding the compound’s mechanism of action?
Answer:
- Protocol :
- Protein preparation : Retrieve target structures (e.g., PDB ID 4UX9 for kinases) and optimize hydrogen bonding networks.
- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
- Validation : Compare docking poses with experimental data (e.g., surface plasmon resonance (SPR) KD values) to identify critical interactions (e.g., π-π stacking with Phe113 in the ATP-binding pocket) .
- Limitations : Address false positives by integrating molecular dynamics simulations to assess binding stability over 100-ns trajectories .
Advanced: How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the compound’s 3D structure?
Answer:
- Data collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement in SHELXL :
- Validation : Check Rfree residuals and MolProbity clash scores to ensure geometric accuracy .
Advanced: What strategies mitigate metabolic instability in imidazo-thiazole derivatives like this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
